5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
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Overview
Description
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a butylthio group, a furyl ring, a phenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the butylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a butylthiol.
Attachment of the furyl ring: This can be done through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the phenylsulfonyl group: This step typically involves the sulfonylation of an aromatic ring using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The furyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfides.
Substitution: Halogenated or nitrated furyl derivatives.
Scientific Research Applications
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the oxazole ring, in particular, can influence its electronic properties and interactions with biological targets, setting it apart from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C17H17NO4S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-butylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C17H17NO4S2/c1-2-3-12-23-17-16(18-15(22-17)14-10-7-11-21-14)24(19,20)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3 |
InChI Key |
QFZJKGITFDDTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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